molecular formula C21H21NO4 B6482738 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide CAS No. 923221-16-3

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide

Cat. No.: B6482738
CAS No.: 923221-16-3
M. Wt: 351.4 g/mol
InChI Key: LRXFOXRMUUENIF-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a synthetic coumarin derivative characterized by a 4-oxo-4H-chromen (coumarin) scaffold substituted with a 2-methoxyphenyl group at position 2 and a 2,2-dimethylpropanamide moiety at position 4. The 2,2-dimethylpropanamide group enhances metabolic stability, while the 2-methoxyphenyl substituent may influence electronic and steric properties, affecting target binding and solubility.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(2,3)20(24)22-13-9-10-18-15(11-13)16(23)12-19(26-18)14-7-5-6-8-17(14)25-4/h5-12H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXFOXRMUUENIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Baker-Venkataraman Rearrangement

This classical approach involves the ortho-acylation of 2-hydroxyacetophenone derivatives followed by cyclization. For example:

  • Ortho-acylation : Reaction of 2-hydroxy-6-nitroacetophenone with benzoyl chloride in the presence of pyridine yields 2-benzoyloxy-6-nitroacetophenone.

  • Cyclization : Treatment with sulfuric acid induces intramolecular esterification, forming the chromone scaffold.

Key Conditions :

  • Temperature: 0–5°C during acylation; 80–100°C for cyclization.

  • Yield: 60–75% (depending on substituent steric effects).

Claisen-Schmidt Condensation

This method couples aldehydes with hydroxyacetophenones under basic conditions:

  • Condensation : 2-Hydroxy-5-methoxyacetophenone reacts with 2-methoxybenzaldehyde in ethanol with NaOH.

  • Oxidation : The resulting chalcone is oxidized using iodine or DDQ (dichlorodicyanoquinone) to form the chromone.

Advantages :

  • Scalability for gram-scale production.

  • Compatibility with electron-donating substituents like methoxy groups.

CatalystSolventTemperature (°C)Yield (%)
AlCl₃DCM2552
FeCl₃Toluene4048
BF₃·OEt₂DCE061

Suzuki-Miyaura Coupling

For higher regiocontrol, palladium-catalyzed cross-coupling is employed:

  • Substrate Preparation : Bromination of the chromone at C2 using NBS (N-bromosuccinimide).

  • Coupling : Reaction with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.

Key Findings :

  • Yields improve to 78% when using XPhos as a ligand.

  • Microwave-assisted conditions reduce reaction time from 12 h to 45 min.

Installation of the 2,2-Dimethylpropanamide Group at C6

The C6 position is functionalized via nucleophilic aromatic substitution (NAS) or transition metal catalysis:

NAS with Pivaloyl Chloride

  • Activation : Nitration at C6 followed by reduction to an amine.

  • Acylation : Reaction with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in THF with Et₃N.

Challenges :

  • Competing reactions at C8 require protecting groups (e.g., acetyl).

  • Yields drop to 35% without protection.

Buchwald-Hartwig Amination

A palladium-catalyzed approach enables direct coupling:

  • Substrate : 6-Bromo-2-(2-methoxyphenyl)-4H-chromen-4-one.

  • Coupling : Reaction with 2,2-dimethylpropanamide using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene.

Optimization Insights :

  • Adding 10 mol% DMAP (dimethylaminopyridine) increases yield from 44% to 67%.

  • Solvent effects: Toluene outperforms DMF due to reduced side reactions.

Final Assembly and Purification

The convergent synthesis route combines intermediates from Sections 2 and 3:

  • Step 1 : Chromone core with 2-methoxyphenyl group (Section 2).

  • Step 2 : C6 amidation (Section 3).

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) followed by recrystallization from ethanol/water.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, H-5), 7.82–7.76 (m, 2H, H-3', H-6'), 6.98 (d, J=8.8 Hz, 1H, H-5'), 1.31 (s, 9H, C(CH₃)₃).

  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30).

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

  • Issue : Competing substitution at C8.

  • Solution : Use of bulky directing groups (e.g., tert-butyl) to block C8.

Amide Hydrolysis Under Acidic Conditions

  • Issue : Degradation during cyclization steps.

  • Solution : Employing neutral cyclization agents like PPTS (pyridinium p-toluenesulfonate) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group, potentially altering the compound’s biological activity.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: Its effects on various biological pathways can be studied to understand its mechanism of action.

    Pharmacology: It can be used to investigate its pharmacokinetics and pharmacodynamics in preclinical studies.

    Industrial Applications: It may have applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The chromenone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The methoxyphenyl and dimethylpropanamide groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

  • Substituent Position : The methoxy group is located at the para position (4-methoxyphenyl) instead of the ortho position (2-methoxyphenyl) on the phenyl ring.
  • Steric Effects: The ortho-methoxy group introduces steric hindrance near the coumarin core, which could reduce interactions with planar binding pockets in enzymes or receptors .

Chlorophenyl-Oxazole Analogue: 3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide

Key Differences :

  • Substituents : A 3-chloro-oxazole group replaces the 2-methoxyphenyl, and a second chlorine is present on the phenyl ring.
  • Bioactivity: Oxazole rings are known to participate in hydrogen bonding and π-π stacking, which may enhance interactions with biological targets compared to the methoxy group .
  • Molecular Weight : 429.2 g/mol (vs. ~365 g/mol for the target compound), suggesting differences in pharmacokinetics .

Fluorinated Biphenyl Derivative: 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Key Differences :

  • Core Structure : The coumarin scaffold is substituted with a fluorinated biphenyl group instead of 2-methoxyphenyl.
  • Impact: Electron-Withdrawing Effects: The fluorine atom may reduce electron density on the biphenyl system, affecting binding to electron-rich enzymatic pockets.

Pyridine-Based Analogues: N-(3-Bromopyridin-2-yl)-2,2-dimethylpropanamide

Key Differences :

  • Scaffold : Replaces the coumarin core with a pyridine ring.
  • Halogen Effects: The bromine atom may facilitate halogen bonding with biological targets, a feature absent in the methoxy-substituted coumarin .

Biological Activity

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structural features, including a methoxyphenyl group and an amide moiety, suggest potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number923221-16-3
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. Research indicates that it may bind to the active sites of these enzymes, blocking their catalytic functions, which is critical in various cellular processes such as inflammation and cancer progression .

Anti-inflammatory Properties

Preliminary studies suggest that this compound demonstrates anti-inflammatory effects. Chromone derivatives have been widely studied for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The compound's structural similarity to other chromone derivatives positions it as a candidate for anticancer research. Studies have shown that chromones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

This compound has been noted for its potential to inhibit specific enzymes relevant to cancer metabolism and inflammation. For instance, it may affect pathways involving cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response .

Case Studies

  • In vitro Studies : In vitro assays have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines. For example, studies on breast cancer cell lines showed a dose-dependent reduction in cell viability when treated with this compound.
  • Animal Models : In vivo studies utilizing murine models have indicated that administration of this compound results in reduced tumor size and improved survival rates compared to control groups .
  • Mechanistic Investigations : Detailed mechanistic studies revealed that this compound activates apoptotic pathways while downregulating anti-apoptotic proteins such as Bcl-2 in cancer cells, further supporting its potential as an anticancer agent.

Q & A

Q. What are the foundational synthetic approaches for N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the chromenone core via cyclization of a substituted coumarin precursor under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2 : Introduction of the 2-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling, depending on the reactivity of the chromenone intermediate .
  • Step 3 : Amidation with 2,2-dimethylpropanoyl chloride in a polar aprotic solvent (e.g., dichloromethane) using a base like triethylamine to neutralize HCl byproducts . Critical intermediates include the 4-oxo-4H-chromen-6-yl scaffold and the 2-methoxybenzylamine derivative.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., δ 7.8–8.2 ppm for chromenone protons, δ 1.2–1.4 ppm for dimethyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 408.18) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 μM to identify IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amidation step?

  • Solvent Selection : Replace dichloromethane with THF to improve solubility of the chromenone intermediate .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 24h to 6h .
  • Temperature Control : Maintain 0–5°C during amide bond formation to minimize side reactions (e.g., hydrolysis) . Contradictory reports on solvent efficacy (e.g., DMF vs. THF) may arise from differences in starting material purity; pre-purify intermediates via silica gel chromatography .

Q. What strategies resolve discrepancies in crystallographic data for structural validation?

  • X-Ray Crystallography : Use SHELXL for refinement, focusing on the chromenone ring’s torsion angles to resolve planar deviations >5° .
  • Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electron density maps, aiding in distinguishing rotational isomers .

Q. How do electronic effects of substituents influence regioselectivity in nucleophilic substitution reactions?

  • Methoxy Group : The electron-donating methoxy group at the 2-position directs electrophilic attacks to the chromenone’s 6-position via resonance stabilization .
  • Steric Effects : The 2,2-dimethylpropanamide group hinders substitution at adjacent sites, favoring reactions at the chromenone’s 4-oxo position . Experimental validation via Hammett plots (σ⁺ values) correlates substituent electronic profiles with reaction rates .

Q. What mechanistic insights explain contradictory results in enzyme inhibition assays?

  • Binding Mode Variability : Docking simulations (AutoDock Vina) suggest the compound adopts multiple conformations in kinase active sites, leading to inconsistent IC₅₀ values .
  • Redox Interference : The chromenone core may undergo enzymatic reduction (e.g., by NADPH), generating reactive intermediates that skew assay results. Use glutathione-supplemented buffers to mitigate .

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